molecular formula C24H42N4O10 B14027516 Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate

Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate

Cat. No.: B14027516
M. Wt: 546.6 g/mol
InChI Key: CWZFDHWIGZBNFW-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate: is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate typically involves the reaction of tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt .

Industrial Production Methods: The process would include careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new materials and catalysts .

Biology: In biological research, tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C24H42N4O10

Molecular Weight

546.6 g/mol

IUPAC Name

tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;oxalic acid

InChI

InChI=1S/2C11H20N2O3.C2H2O4/c2*1-10(2,3)16-9(14)13-6-11(7-13)8(12)4-5-15-11;3-1(4)2(5)6/h2*8H,4-7,12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

CWZFDHWIGZBNFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N.CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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